![molecular formula C27H42O4 B8195932 23,25-Dihydroxy-24-oxovitamin D3](/img/structure/B8195932.png)
23,25-Dihydroxy-24-oxovitamin D3
Overview
Description
23,25-Dihydroxy-24-oxovitamin D3 is a useful research compound. Its molecular formula is C27H42O4 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suppression of Parathyroid Hormone Secretion : 23,25-Dihydroxy-24-oxovitamin D3 has been shown to potently suppress parathyroid hormone secretion. It is considered equipotent with 1alpha,25(OH)2D3 in primary cultures of bovine parathyroid cells (Lee, Reddy, Brown, & Williard, 1997). Similarly, vitamin D3 analogs structurally related to this compound may have therapeutic value in suppressing parathyroid hormone secretion (Lee, Williard, Brown, Campbell, Koeffler, Peleg, Rao, & Reddy, 2000).
Enhancement of Calcium Transport and Bone Calcium Mobilization : This compound enhances intestinal calcium transport and bone calcium mobilization in vitamin D-deficient chicks, suggesting its role in calcium metabolism (Takasaki, Suda, Yamada, Ohmori, Takayama, & Nishii, 1982).
Investigation of Enzyme Activity : The metabolite of this compound can be used to study enzyme activities responsible for its conversion, providing insights into metabolic pathways (Mayer, Reddy, Kruse, Popják, & Norman, 1982).
Metabolism in Animals : In dogs, the metabolite 24,25-(OH)2D3 is mainly excreted in bile when metabolized to 23S,25-(OH)2-24-oxo-D3, highlighting its metabolic significance (Shimoyamada, Tomiyama, Shimizu, Yamamoto, Kunii, & Yamada, 1997).
In Vivo Metabolites Identification : The compound has been identified as a natural metabolite of 1alpha,25-dihydroxyvitamin D3 in dogs, and is considered significant for studying vitamin D metabolism (Ishizuka, Ishimoto, & Norman, 1984).
Comparative Metabolism in Different Species : There are differences in the metabolism of vitamin D3 between species like chickens and rats, indicating species-specific metabolic pathways (Yamada, Ino, Takayama, Horiuchi, Shinki, Suda, Jones, & DeLuca, 1985).
properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24?,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVJVKJTSXESPC-NTRZRZNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.